molecular formula C10H12N2O B1445036 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one CAS No. 1248416-36-5

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Cat. No.: B1445036
CAS No.: 1248416-36-5
M. Wt: 176.21 g/mol
InChI Key: PJEVMIOUSWALSF-UHFFFAOYSA-N
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Description

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is a versatile small molecule scaffold used in various research and industrial applications. This compound, also known as Tryptoline, has a molecular formula of C10H12N2O and a molecular weight of 176.21 g/mol. It is characterized by the presence of an isoindoline ring, which is a significant structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one typically involves the reaction of isoindoline derivatives with aminoethanone under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-quality reagents and precise control of reaction conditions are crucial to ensure the consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoindoline ketones, while reduction can produce isoindoline amines .

Scientific Research Applications

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline ring structure allows it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole: Another heterocyclic compound with a similar structure but different functional groups.

    Isoindoline: A closely related compound with a similar ring structure but lacking the aminoethanone moiety.

Uniqueness

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is unique due to its specific combination of the isoindoline ring and the aminoethanone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2-amino-1-(1,3-dihydroisoindol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-5-10(13)12-6-8-3-1-2-4-9(8)7-12/h1-4H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEVMIOUSWALSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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